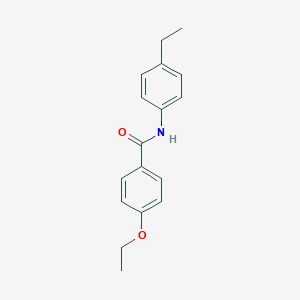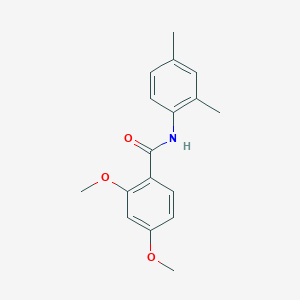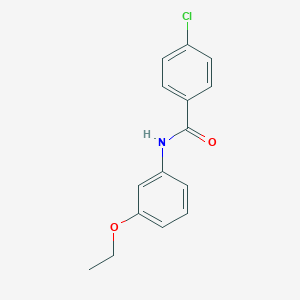
4-chloro-N-(3-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-ethoxyphenyl)benzamide, also known as CEIB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of pharmacology. CEIB is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 4-chloro-N-(3-ethoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In Alzheimer's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress. In Parkinson's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
4-chloro-N-(3-ethoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 4-chloro-N-(3-ethoxyphenyl)benzamide also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for research on 4-chloro-N-(3-ethoxyphenyl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in other diseases. Additionally, the development of 4-chloro-N-(3-ethoxyphenyl)benzamide derivatives with improved efficacy and reduced toxicity may also be an area of future research.
合成法
4-chloro-N-(3-ethoxyphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with 3-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-chlorobenzoyl chloride with 3-ethoxyaniline or the reaction of 4-chlorobenzoic acid with 3-ethoxyphenyl isocyanate.
科学的研究の応用
4-chloro-N-(3-ethoxyphenyl)benzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress.
特性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC名 |
4-chloro-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-5-3-4-13(10-14)17-15(18)11-6-8-12(16)9-7-11/h3-10H,2H2,1H3,(H,17,18) |
InChIキー |
KFUZYTPCHJPYQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
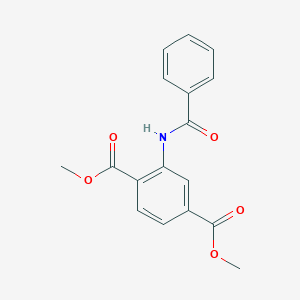
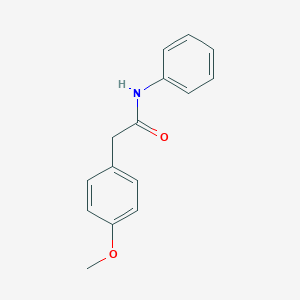
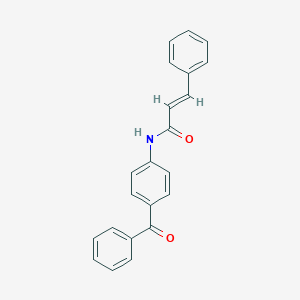

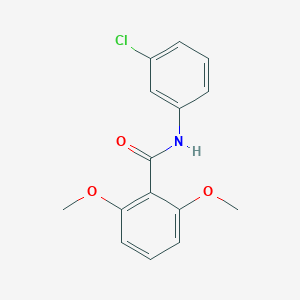
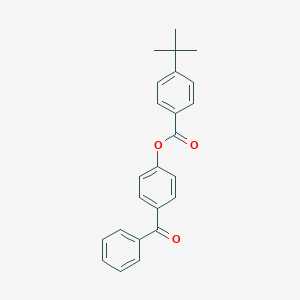
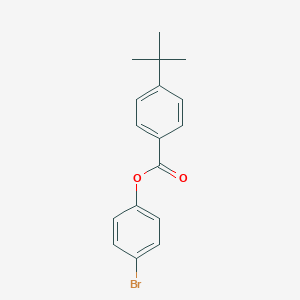
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)

![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
